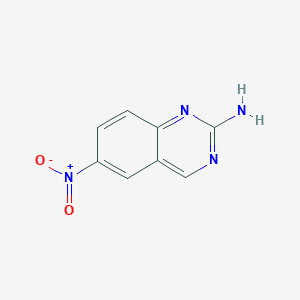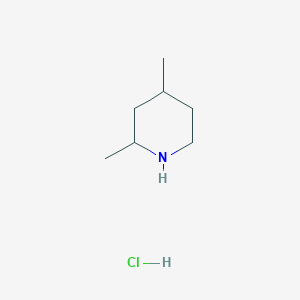
4-Cyano-3-methoxybenzenesulfonyl chloride
Overview
Description
4-Cyano-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S . It is also known as CBM-Cl and is an important compound in the fields of chemistry and biology.
Synthesis Analysis
The synthesis of this compound involves a high-yielding and chromatography-free process. The key steps include a thermal Newman-Kwart Rearrangement (NKR) to thiol 3 followed by zirconium(IV) chloride-promoted oxidative chlorination reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H6ClNO3S/c1-13-8-3-2-7 (14 (9,11)12)4-6 (8)5-10/h2-4H,1H3 . The average mass of the molecule is 231.656 Da and the monoisotopic mass is 230.975693 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The compound reacts with aromatic nuclei to produce the corresponding sulfonyl chloride through a typical electrophilic aromatic substitution reaction .Scientific Research Applications
Molecular Structure and Spectroscopic Studies
4-Cyano-2-methoxybenzenesulfonyl Chloride (a closely related compound) has been extensively studied for its vibrational spectroscopic properties, molecular geometry, and non-linear optical activity. These studies, utilizing density functional theory (DFT) and ab initio methods, have elucidated the compound's charge transfer interactions, charge delocalization, and its potential energy distributions, highlighting its significance in understanding the chemical and physical properties of sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).
Kinetics of Hydrolysis in Mixed Systems
Research into the kinetics of hydrolysis of methoxybenzenesulfonyl chloride in mixed systems with surfactants and cyclodextrins has provided insights into the complex interactions within these systems. The studies have explored how these interactions affect the hydrolysis process, offering a deeper understanding of the behavior of sulfonyl chloride derivatives in different chemical environments (García‐Río et al., 2007).
Synthesis of Novel Compounds
Sulfonyl chlorides, including 4-methoxybenzenesulfonyl chloride, serve as versatile reagents in the synthesis of a wide range of compounds. For instance, they have been utilized in the preparation of sulfonamides and as protecting groups, showcasing their importance in synthetic chemistry for creating biologically active compounds and intermediates (Raheja & Johnson, 2001).
Analytical and Biological Applications
The utility of 4-methoxybenzenesulfonyl chloride in analytical chemistry has been demonstrated through the development of methods for the quantification of biological compounds. For example, it has been used as a derivatization reagent in the high-performance liquid chromatography (HPLC) analysis of biological samples, highlighting its role in enhancing the detection and quantification of target molecules (Wang et al., 2010).
Mechanism of Action
Target of Action
It is known that sulfonyl chlorides, in general, are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
4-Cyano-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative. Sulfonyl chlorides are electrophiles that can undergo nucleophilic substitution reactions . In the presence of a nucleophile, the chlorine atom in the sulfonyl chloride group is replaced, leading to the formation of a new covalent bond . This reaction is commonly used in organic synthesis to introduce a sulfonyl group into a molecule .
Biochemical Pathways
The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its interaction with other molecules and its role in biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body .
Result of Action
Given its reactivity, it is likely to form covalent bonds with various biomolecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the sulfonyl chloride group. Moreover, the presence of other reactive species can compete with the intended targets of the compound .
Safety and Hazards
4-Cyano-3-methoxybenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
4-Cyano-3-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino acid residues, leading to the formation of sulfonamide bonds. This compound is known to react with serine and threonine residues in proteins, forming stable covalent bonds . These interactions can alter the activity of enzymes and proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling proteins. This compound can affect gene expression by altering transcription factors and other regulatory proteins . Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to the active sites of enzymes, inhibiting or activating their activity depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins. The formation of sulfonamide bonds with amino acid residues is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify specific proteins and enzymes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It can affect the activity of metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites. This compound is particularly known for its role in modifying enzymes involved in amino acid and nucleotide metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type, tissue type, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its ability to modify proteins and enzymes, influencing cellular processes and functions.
properties
IUPAC Name |
4-cyano-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-8-4-7(14(9,11)12)3-2-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMEWAVZDPMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)

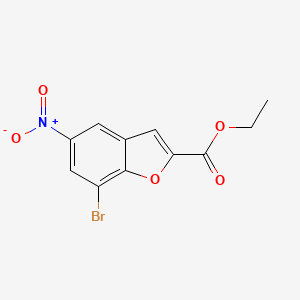


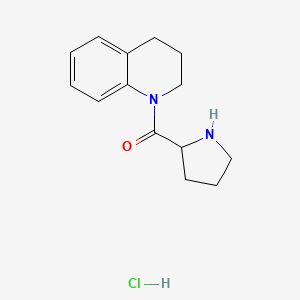

![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
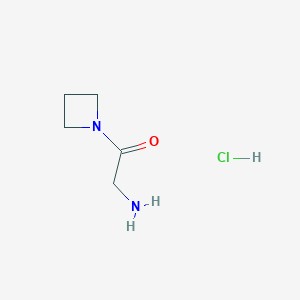
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)
